3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Catalog No.
S11643409
CAS No.
M.F
C10H11NO3
M. Wt
193.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Product Name

3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

InChI

InChI=1S/C10H11NO3/c11-10(12)7-2-3-8-9(6-7)14-5-1-4-13-8/h2-3,6H,1,4-5H2,(H2,11,12)

InChI Key

ISEQFVBXCPUJGM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)N)OC1

3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxamide is an organic compound belonging to the benzodioxepine class. Its structure features a fused benzodioxepine ring and a carboxamide functional group, contributing to its unique chemical properties. The compound has garnered attention in various scientific fields due to its potential biological activities and applications in organic synthesis. The molecular formula for this compound is C18H19NO3C_{18}H_{19}NO_3, with a molecular weight of approximately 297.3 g/mol.

The chemical reactivity of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can be explored through various synthetic routes. One common reaction involves the condensation of 2,3-dimethylphenylamine with 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid. This reaction typically utilizes coupling agents such as N,N’-dicyclohexylcarbodiimide and catalysts like 4-dimethylaminopyridine in an organic solvent like dichloromethane at room temperature.

The compound can also undergo hydrolysis, oxidation, and reduction reactions depending on the conditions applied, making it versatile for further chemical transformations.

Research into the biological activity of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide indicates potential antimicrobial and anticancer properties. The mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular signaling pathways. These characteristics make it a candidate for further exploration in medicinal chemistry.

Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves several key steps:

  • Preparation of Benzodioxepine Precursor: The initial step often includes the synthesis of the benzodioxepine core through cyclization reactions.
  • Formation of Carboxamide: The carboxylic acid derivative is converted into a carboxamide via reaction with an amine under coupling conditions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity levels suitable for biological testing.

These methods highlight the compound's synthetic accessibility and potential for derivatization.

3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxamide has several applications across different fields:

  • Organic Synthesis: It serves as a building block for creating more complex organic molecules.
  • Pharmaceutical Research: Investigated for its potential therapeutic effects against various diseases due to its biological activity.
  • Material Science: Used in developing new materials owing to its unique structural properties.

Studies focusing on the interactions of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide with biological targets are crucial for understanding its mechanism of action. These studies often involve:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vitro Assays: Assessing its biological effects on cell lines to determine cytotoxicity and efficacy.

Such studies can provide insights into optimizing the compound for therapeutic use or understanding its role in biological systems.

When comparing 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide with similar compounds, several notable analogs emerge:

Compound NameMolecular FormulaKey Features
3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acidC10H10O4C_{10}H_{10}O_4Lacks amide functionality; used as an intermediate in organic synthesis .
N-(4-amino-4-oxobutyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamideC14H18N2O4C_{14}H_{18}N_2O_4Contains an amino group; may exhibit different biological activities .
N-(2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepineC17H19NO3C_{17}H_{19}NO_3Similar structure but lacks carboxamide; potential for different interactions .

The uniqueness of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide lies in its specific combination of structural features that may impart distinct biological properties and reactivity compared to these analogs. This diversity in structure allows for targeted modifications that could enhance its therapeutic potential or tailor it for specific applications in research and industry .

Rhodium-Catalyzed Tandem Cyclization

A prominent method for constructing the benzodioxepine core involves rhodium(II)-catalyzed tandem intramolecular cycloisomerization. This approach utilizes 1-sulfonyl-1,2,3-triazoles and aldehydes or ketones, enabling the formation of aza-bridged benzodioxepine derivatives. The reaction proceeds via a 1,3-rearrangement followed by a [3+2] cycloaddition, yielding functionalized seven-membered rings with high regioselectivity. For instance, substrates bearing electron-donating groups on the aromatic ring exhibit accelerated reaction rates, achieving yields of 70–85% under optimized conditions (Rh₂(OAc)₄ catalyst, dichloroethane solvent, 80°C).

Nucleophilic Substitution-Based Cyclization

An alternative strategy employs nucleophilic substitution to form the benzodioxepine scaffold. Protocatechualdehyde reacts with 1,3-dibromopropane in the presence of potassium carbonate, facilitating cyclization through successive ether bond formations. This method provides direct access to the unfunctionalized benzodioxepine core, which can subsequently undergo oxidation at the 7-position to introduce the aldehyde group. Typical reaction conditions involve refluxing in dimethylformamide (DMF) for 12–24 hours, yielding the intermediate aldehyde derivative in 60–75% purity.

Table 1: Comparison of Cyclization Methods

MethodSubstrate ClassCatalyst/ReagentYield (%)Key Advantage
Rh(II)-Catalyzed1-Sulfonyl triazolesRh₂(OAc)₄70–85Regioselective functionalization
Nucleophilic SubstitutionDihaloalkanesK₂CO₃60–75Scalability for bulk synthesis

Aldose reductase (AR) is a key enzyme in the polyol pathway, implicated in diabetic complications due to its role in converting glucose to sorbitol under hyperglycemic conditions. Inhibition of AR represents a therapeutic strategy to mitigate cellular damage in diabetes.

Structural Basis of Inhibition

The benzodioxepine core of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide facilitates binding to AR’s active site. Computational docking studies suggest that the carboxamide group forms hydrogen bonds with residues Tyr48 and His110, critical for substrate recognition [1]. This interaction destabilizes the enzyme’s catalytic triad (Asp43, Tyr48, and Lys77), reducing its ability to process glucose.

Signaling Pathway Modulation

In endothelial cells, AR inhibition by this compound upregulates the AKT/mTOR pathway, enhancing cell survival under ischemic conditions. For example, in vitro models demonstrate a 40% reduction in apoptosis markers (cleaved caspase-3) and a 35% decrease in autophagy (LC3-II/LC3-I ratio) compared to untreated cells [1]. These effects mirror those observed with the AR inhibitor epalrestat, which similarly preserves blood–brain barrier integrity by stabilizing tight junction proteins [1].

Table 1: Comparative Effects of AR Inhibitors on Endothelial Cell Function

Parameter3,4-Dihydro-2H-1,5-Benzodioxepine-7-CarboxamideEpalrestat [1]
Apoptosis Reduction40%38%
Autophagy Suppression35%32%
Tight Junction Protein Increase1.8-fold1.7-fold

Dopamine Transporter Modulation Dynamics

The dopamine transporter (DAT) regulates synaptic dopamine levels, making it a target for neuropsychiatric disorders. 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxamide exhibits a unique binding profile that distinguishes it from classical DAT inhibitors like cocaine.

Conformational State Selectivity

Structural studies of DAT reveal that this compound stabilizes the inward-facing conformation, a mechanism shared by GBR12909 [2]. In this state, the benzodioxepine ring occupies a hydrophobic pocket near transmembrane helix 6, while the carboxamide group interacts with Asp79 via a water-mediated hydrogen bond [2]. This binding mode prevents dopamine reuptake by locking the transporter in a nonfunctional state.

Allosteric Modulation

Unlike cocaine, which binds to the outward-facing DAT conformation, 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide acts as a negative allosteric modulator. Kinetic assays show a 70% reduction in dopamine uptake velocity at 10 μM concentration, with a Hill coefficient of 1.2, indicating cooperative binding [2].

GABA-A Receptor Binding Affinity Profiling

GABA-A receptors are ligand-gated chloride channels modulated by benzodiazepines. The benzodioxepine scaffold of this compound confers selectivity for specific receptor subtypes.

Subtype-Specific Interactions

Electrophysiological studies on recombinant GABA-A receptors reveal that 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide preferentially binds to α2/α3-containing subtypes over α1, with EC50 values of 120 nM and 450 nM, respectively [3]. This selectivity arises from hydrophobic interactions between the benzodioxepine ring and residues at the α+/γ2– interface, particularly Phe77 and Met130 [3].

Comparison to Classical Benzodiazepines

While diazepam enhances GABA-induced currents by 300%, this compound exhibits a more modest potentiation (180%), suggesting partial agonism [3]. Molecular dynamics simulations attribute this difference to the carboxamide group’s orientation, which limits contact with Thr142 in the benzodiazepine-binding pocket [3].

Table 2: GABA-A Receptor Modulation Profiles

Parameter3,4-Dihydro-2H-1,5-Benzodioxepine-7-CarboxamideDiazepam [3]
α1 Subtype EC50450 nM90 nM
α2 Subtype EC50120 nM110 nM
Maximal Current Potentiation180%300%

Molecular docking investigations have revealed that 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide exhibits distinct binding patterns with various neurotransmitter transporters, particularly the serotonin transporter, dopamine transporter, and gamma-aminobutyric acid transporters [1] [2] [4]. The compound's interaction with the serotonin transporter represents one of the most extensively studied binding modes, with computational studies demonstrating that the benzodioxepine scaffold can adopt multiple conformations within the orthosteric binding site [8] [11] [12].

Serotonin Transporter Binding Mechanisms

The serotonin transporter binding site accommodates 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide through a combination of hydrophobic interactions and hydrogen bonding networks [8] [12]. Molecular dynamics simulations have shown that the compound establishes key interactions with residues including Asp98, which forms a critical salt bridge with the protonated amine functionality, and Thr439, which participates in hydrogen bonding with the carboxamide group [8] [11]. The benzodioxepine ring system engages in π-π stacking interactions with aromatic residues Phe347 and Phe440, contributing significantly to the overall binding affinity [4] [12].

The conformational flexibility of the dioxepine ring allows the compound to adapt to the binding pocket geometry while maintaining favorable interactions [1] [4]. Studies utilizing the paired mutant-ligand analogue complementation approach have confirmed that the C6 position of the benzodioxepine ring establishes crucial contacts with Ala173, while the carboxamide oxygen coordinates with the side chain of Ser438 [8] [11]. These interactions collectively contribute to a binding affinity in the micromolar range, with computational predictions suggesting competitive inhibition mechanisms [8] [12].

Dopamine Transporter Interactions

Computational docking studies with the dopamine transporter have revealed that 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide adopts a somewhat different binding pose compared to its serotonin transporter interactions [1] [15]. The compound binds within the central substrate binding site, establishing primary contacts with the conserved aspartate residue Asp79, which serves as the primary anchoring point for the ligand [1] [15]. The benzodioxepine scaffold positions itself within a hydrophobic cavity formed by residues Phe76, Phe320, and Phe325, creating a stable binding complex [15].

Molecular dynamics simulations spanning microsecond timescales have demonstrated that the carboxamide group of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide forms transient hydrogen bonds with Ser421 and Tyr124, contributing to the specificity of binding [15]. The dioxepine oxygen atoms participate in water-mediated interactions with the backbone atoms of Gly75 and Ala77, stabilizing the overall complex [1] [15]. These computational findings suggest that the compound may function as a competitive inhibitor of dopamine uptake, with binding affinities estimated in the low micromolar range [15].

Gamma-Aminobutyric Acid Transporter Binding

The interaction of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide with gamma-aminobutyric acid transporters represents a particularly complex binding scenario due to the structural diversity of the four distinct transporter subtypes [16]. Computational studies have focused primarily on the betaine/gamma-aminobutyric acid transporter 1, where the compound demonstrates subtype-selective binding characteristics [16]. The benzodioxepine scaffold binds within the orthosteric site, with the carboxamide group forming hydrogen bonds with Gln299 and Glu52, residues that are non-conserved across transporter subtypes [16].

Structure-activity relationship analyses derived from docking studies have indicated that the conformational flexibility of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide contributes significantly to its subtype selectivity [16]. The compound adopts distinct conformations when binding to different transporter subtypes, with the dioxepine ring assuming chair-like conformations that minimize steric clashes with binding site residues [16]. Binding affinity predictions suggest micromolar range interactions, with significant selectivity for specific transporter subtypes based on the unique amino acid compositions of their binding sites [16].

Comparative Binding Affinity Analysis

Transporter TargetBinding Affinity RangePrimary InteractionsSelectivity Factor
Serotonin Transporter5-25 μM [8] [12]Asp98 salt bridge, π-π stacking [8] [12]Moderate [8]
Dopamine Transporter10-35 μM [1] [15]Asp79 ionic interaction, hydrophobic cavity [15]Low [1]
GABA Transporter 115-45 μM [16]Gln299, Glu52 hydrogen bonding [16]High [16]
GABA Transporter 250-150 μM [16]Reduced affinity, altered conformation [16]Variable [16]

The computational binding studies reveal that 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide exhibits preferential binding to specific neurotransmitter transporters, with the highest affinity observed for the serotonin transporter and notable selectivity for certain gamma-aminobutyric acid transporter subtypes [8] [12] [16]. These findings provide crucial insights for the rational design of more potent and selective derivatives [16].

Quantitative Structure-Activity Relationship Models

The development of quantitative structure-activity relationship models for 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide and related derivatives has emerged as a powerful approach for understanding the molecular determinants of biological activity [17] [18] [19]. These computational models utilize a comprehensive array of molecular descriptors to establish mathematical relationships between chemical structure and pharmacological activity, enabling the prediction of biological properties for novel compounds [17] [19] [20].

Molecular Descriptor Analysis

The quantitative structure-activity relationship modeling of benzodioxepine carboxamides relies heavily on the calculation and selection of relevant molecular descriptors that capture the essential physicochemical properties governing biological activity [17] [18] [19]. Lipophilicity descriptors, particularly the octanol-water partition coefficient (LogP), have consistently emerged as critical parameters in predicting neurotransmitter transporter binding affinity [17] [18] [19]. For 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, computational LogP values range from 1.2 to 2.8, depending on the calculation method employed, indicating moderate lipophilicity that favors membrane permeation while maintaining aqueous solubility [20].

Hydrophobic surface area descriptors have demonstrated exceptional importance in quantitative structure-activity relationship models, with the total hydrophobic van der Waals surface area emerging as the most influential parameter [17] [19]. This descriptor captures the extent of hydrophobic interactions possible between the benzodioxepine scaffold and hydrophobic binding site residues [17]. For the target compound, the calculated hydrophobic surface area of approximately 285 Ų correlates strongly with observed binding affinities to neurotransmitter transporters [17] [19].

Molecular flexibility indices, particularly the Kier flexibility index, have proven valuable in predicting the conformational adaptability of benzodioxepine derivatives [17] [18]. The calculated flexibility index of 2.8 for 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide suggests optimal conformational freedom for binding pocket adaptation without excessive entropy loss [17] [18]. This parameter has been incorporated into predictive models with correlation coefficients exceeding 0.75 [17].

Electronic and Topological Descriptors

The electronic properties of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide significantly influence its interaction with biological targets, necessitating the inclusion of quantum chemical descriptors in quantitative structure-activity relationship models [21] [22] [23]. Frontier molecular orbital energies, including highest occupied molecular orbital and lowest unoccupied molecular orbital energies, provide insights into the compound's electron-donating and electron-accepting capabilities [21] [22]. Density functional theory calculations at the B3LYP/6-31G(d,p) level yield highest occupied molecular orbital and lowest unoccupied molecular orbital energies of -6.2 eV and -1.8 eV, respectively, indicating moderate reactivity [21] [22] [23].

Topological descriptors derived from molecular connectivity matrices have proven particularly valuable for capturing structural features that influence biological activity [21] [22] [23]. The Wiener index, calculated as 428 for the benzodioxepine scaffold, correlates with molecular branching and three-dimensional shape [21]. Zagreb indices, which quantify the degree of branching in the molecular graph, provide additional structural information relevant to binding site complementarity [22] [23].

Electrostatic descriptors, including partial atomic charges and dipole moments, capture the charge distribution within the molecule [21] [22]. The calculated dipole moment of 3.2 Debye for 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide indicates significant charge separation, particularly involving the carboxamide group [22] [23]. These electrostatic properties directly influence hydrogen bonding interactions and ionic contacts with target proteins [21] [22].

Model Development and Validation

The construction of robust quantitative structure-activity relationship models for benzodioxepine derivatives follows established computational protocols incorporating descriptor selection, model training, and rigorous validation procedures [17] [18] [19]. Multiple linear regression analysis has been employed to identify the most significant descriptors contributing to biological activity [17] [19]. The optimal model for neurotransmitter transporter binding incorporates five key descriptors: hydrophobic surface area, molecular flexibility, hydrogen bonding capacity, aromatic character, and electronic parameters [17] [18] [19].

The quantitative structure-activity relationship equation for predicting binding affinity (pKi) to serotonin transporters is expressed as:

pKi = 4.23 + 0.12(Hydrophobic Surface Area) + 0.89(Flexibility Index) - 0.03(Polar Surface Area) + 0.67(Aromatic Count) - 0.15(LUMO Energy) [17] [19]

This model demonstrates excellent statistical performance with a correlation coefficient (r²) of 0.89 and cross-validated r² of 0.82 [17] [19]. The model successfully predicts binding affinities for a test set of 25 benzodioxepine derivatives with root mean square error of 0.34 log units [19].

Descriptor Importance and Interpretation

Descriptor CategorySpecific DescriptorCoefficientRelative ImportanceBiological Interpretation
LipophilicityLogP (o/w)+0.45 [17] [19]High [17]Membrane permeation [17] [19]
Surface PropertiesHydrophobic VSA+0.62 [17] [19]Very High [17]Binding site interactions [17]
Molecular SizeMolecular Weight-0.23 [19]Medium [19]Size constraints [19]
FlexibilityKier Flex Index+0.38 [17] [18]High [17]Conformational adaptation [17] [18]
ElectronicsHOMO Energy+0.29 [21] [22]Medium [21]Electron donation [21] [22]
AromaticsRing Count+0.51 [17] [19]High [17]π-π interactions [17] [19]

The relative importance analysis reveals that hydrophobic surface area and aromatic character emerge as the most critical factors determining biological activity [17] [19]. These findings align with the molecular docking results, which demonstrate extensive hydrophobic and π-π stacking interactions between benzodioxepine derivatives and neurotransmitter transporters [17] [19].

Predictive Applications and Chemical Space Exploration

Chemical space analysis using the quantitative structure-activity relationship descriptors reveals that 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide occupies a unique region characterized by moderate lipophilicity, optimal flexibility, and balanced electronic properties [20]. This positioning suggests opportunities for structural modifications that could enhance selectivity and potency while maintaining drug-like properties [19] [20].

The models also facilitate the design of focused libraries by identifying descriptor ranges associated with high biological activity [19]. For example, compounds with hydrophobic surface areas between 250-320 Ų and flexibility indices of 2.5-3.2 are predicted to exhibit optimal binding affinities [17] [19]. These guidelines inform medicinal chemistry efforts and accelerate the discovery of improved benzodioxepine derivatives [19].

Pharmacophore Mapping for Target Engagement Prediction

Pharmacophore modeling represents a sophisticated computational approach for identifying the essential spatial arrangement of chemical features required for biological activity [24] [25] [26] [27] [28]. For 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, comprehensive pharmacophore analysis has revealed distinct feature patterns associated with selective binding to different neurotransmitter transporters [25] [26] [27]. These three-dimensional models capture the critical molecular recognition elements and provide powerful tools for virtual screening and ligand design [28] [7].

Structure-Based Pharmacophore Development

The development of structure-based pharmacophores for 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide relies on high-resolution structural data from molecular docking studies and experimental protein-ligand complexes [7] [29]. The serotonin transporter pharmacophore model incorporates five essential features: two hydrophobic regions corresponding to the benzodioxepine aromatic system, one hydrogen bond acceptor representing the carboxamide oxygen, one hydrogen bond donor associated with the carboxamide nitrogen, and one positive ionizable feature accounting for potential protonation sites [25] [26] [7].

The primary hydrophobic region, positioned at the benzene ring of the benzodioxepine scaffold, extends approximately 4.5 Ų in radius and captures interactions with Phe347, Phe440, and Ile172 [25] [7]. The secondary hydrophobic feature, centered on the dioxepine ring system, encompasses a 3.8 Ų radius sphere that accommodates interactions with Ala169 and Val501 [7]. These hydrophobic features collectively account for 60-70% of the binding affinity, highlighting their critical importance in target engagement [25] [7].

The hydrogen bond acceptor feature, mapped to the carboxamide oxygen atom, establishes a directional vector pointing toward Thr439 and Ser438 in the serotonin transporter binding site [25] [26] [7]. This feature demonstrates strict geometric constraints, with tolerance angles of ±15° for optimal hydrogen bonding [26] [7]. The hydrogen bond donor feature, associated with the carboxamide nitrogen, shows similar directional requirements for interaction with Asp98 [25] [26].

Ligand-Based Pharmacophore Models

Ligand-based pharmacophore development for benzodioxepine derivatives utilizes conformational analysis and molecular alignment techniques to identify common three-dimensional arrangements of chemical features [24] [25] [26]. A training set of 34 benzodioxepine compounds with experimentally determined binding affinities to neurotransmitter transporters was employed to generate consensus pharmacophore models [25] [26]. The resulting models reveal significant differences in feature requirements for selective binding to different transporter types [24] [25].

The serotonin transporter-selective pharmacophore exhibits four core features: two hydrophobic regions separated by 8.2 Ų, one hydrogen bond acceptor, and one aromatic ring feature [25] [26]. The spatial arrangement of these features closely matches the structure-based model, validating the computational approach [25]. The dopamine transporter pharmacophore, in contrast, requires three hydrophobic features in a triangular arrangement with distances of 6.8 Ų, 7.4 Ų, and 9.1 Ų [24] [25].

Conformational analysis reveals that 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can adopt bioactive conformations that satisfy both serotonin and dopamine transporter pharmacophores, explaining its poly-pharmacological profile [24] [25] [26]. The compound's conformational flexibility allows adaptation to different binding sites while maintaining key feature relationships [25] [26].

Feature Validation and Tolerance Analysis

Pharmacophore FeatureDistance ToleranceAngular ToleranceVolume ToleranceValidation Score
Hydrophobic 1±1.2 Ų [25] [7]N/A±15% [25]0.89 [25]
Hydrophobic 2±0.8 Ų [25] [7]N/A±12% [25]0.92 [25]
H-Bond Acceptor±0.5 Ų [26] [7]±15° [26]±8% [26]0.95 [26]
H-Bond Donor±0.6 Ų [26] [7]±20° [26]±10% [26]0.88 [26]
Aromatic Ring±1.0 Ų [25] [26]±10° [25]±18% [25]0.86 [25]

The tolerance analysis demonstrates that hydrogen bonding features require precise spatial positioning, while hydrophobic features tolerate greater positional flexibility [25] [26] [7]. These findings guide the design of benzodioxepine analogs with optimized pharmacophore compliance [25] [26].

Target Selectivity Prediction

Pharmacophore-based virtual screening has been employed to predict the selectivity profile of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide across multiple neurotransmitter transporters [27] [28] [5]. The compound demonstrates strong pharmacophore matching scores for serotonin transporters (0.87), moderate scores for dopamine transporters (0.72), and lower scores for norepinephrine transporters (0.54) [27] [28]. These predictions correlate well with experimental binding data, validating the pharmacophore approach [28].

Selectivity analysis reveals that the spatial arrangement of hydrophobic features primarily determines transporter selectivity [27] [28]. The benzodioxepine scaffold's rigid aromatic system constrains the positioning of hydrophobic pharmacophore elements, favoring serotonin transporter binding over other targets [27]. Modifications to the dioxepine ring size or substitution pattern could potentially alter selectivity profiles by adjusting feature spacing [28].

Multi-target pharmacophore modeling has identified potential off-target interactions with gamma-aminobutyric acid receptors and monoamine oxidases [5] [7]. The benzodioxepine scaffold contains features that partially match pharmacophores for these targets, suggesting possible secondary activities [5]. These predictions highlight the importance of comprehensive selectivity profiling during drug development [7].

Virtual Screening Applications

The validated pharmacophore models serve as powerful filters for virtual library screening, enabling the identification of novel benzodioxepine derivatives with enhanced target engagement [27] [28] [7]. Screening of the ZINC database using the serotonin transporter pharmacophore identified 1,247 compounds with high matching scores [27]. Further filtering based on drug-likeness criteria and synthetic accessibility reduced this set to 89 promising candidates [27] [28].

Experimental validation of selected virtual screening hits confirmed that 73% of tested compounds exhibited measurable binding affinity to serotonin transporters, demonstrating the predictive power of the pharmacophore approach [27]. The most active compounds showed 2-5 fold improved binding affinity compared to 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, validating the utility of computational optimization [27] [28].

Pharmacophore-guided library design has led to the synthesis of focused compound collections with enhanced target selectivity [28] [7]. By systematically modifying the benzodioxepine scaffold to optimize pharmacophore feature positioning, researchers have developed derivatives with 10-fold improved selectivity for serotonin transporters over dopamine transporters [28]. These successes demonstrate the practical value of pharmacophore modeling in medicinal chemistry [7].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

193.07389321 g/mol

Monoisotopic Mass

193.07389321 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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